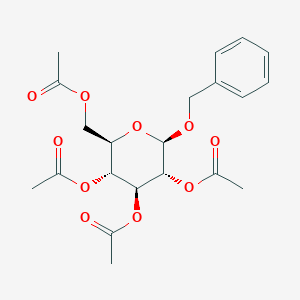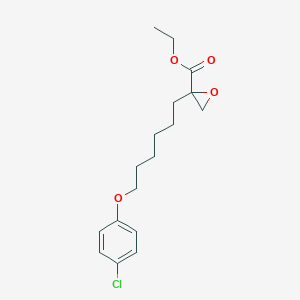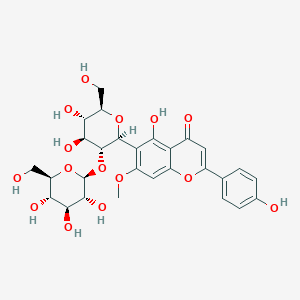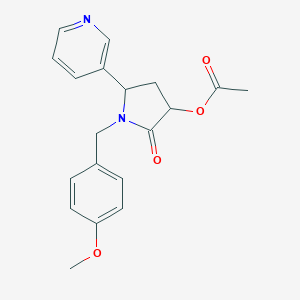
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate
Übersicht
Beschreibung
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is a chemical reagent used in various biochemical research and synthesis processes. Its unique chemical structure and properties enable it to participate in a wide range of chemical reactions, particularly in protein and peptide chemistry, where it serves as a cross-linking agent or for the modification of sulfhydryl groups.
Synthesis Analysis
The synthesis of related compounds involves the reaction of succinimide with various aliphatic or aromatic groups to introduce the succinimidyl moiety, which is crucial for its activity as a cross-linker or modifying agent. For example, the synthesis of [35S]dithiobis(succinimidyl propionate), a compound with similar functional groups, demonstrates the use of succinimide derivatives in creating cleavable cross-linkers for protein studies (Lomant & Fairbanks, 1976).
Molecular Structure Analysis
The molecular structure of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate and its derivatives is characterized by the presence of succinimidyl esters, which are reactive towards amine groups in biomolecules. This reactivity is crucial for its application in bioconjugation and cross-linking reactions. The specific arrangement of its functional groups enables selective reactions with targeted molecules in biological systems.
Chemical Reactions and Properties
This compound participates in amine acylation and thiol-modification reactions. The succinimidyl group reacts with free amine groups in proteins, facilitating the formation of stable amide bonds. Additionally, its methanethiosulfonate moiety allows for selective modification of thiol groups, often reversible under certain conditions, which is valuable in creating cleavable linkages or probes in protein studies (Carlsson, Drevin, & Axén, 1978).
Wissenschaftliche Forschungsanwendungen
Photocatalysis for Sulfur Compound Oxidation
Research by Cantau et al. (2007) explores photocatalytic processes for the oxidation of reduced sulfur compounds, which may be analogous to studying the reactivity of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate in certain environments. This study provides insight into the photocatalytic degradation pathways and the efficiency of different photocatalytic materials, potentially relevant for understanding how similar compounds might be manipulated or studied in laboratory settings (Cantau et al., 2007).
Methane Utilization by Methanotrophs
The work of Strong, Xie, and Clarke (2015) on methanotrophs' biotechnological applications demonstrates the utilization of methane for producing valuable compounds. Although not directly related, the concepts of microbial conversion processes might offer insights into biotechnological applications where N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate could be utilized or produced (Strong, Xie, & Clarke, 2015).
Enhancing Electrical Conductivity of Polymers
Shi et al. (2015) review methods to enhance the electrical conductivity of PEDOT:PSS, a conducting polymer. This research could parallel the study of modifying chemical compounds to improve their properties for specific applications, potentially offering a methodology applicable to N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate in creating advanced materials (Shi et al., 2015).
Biomimetic Methane Oxidation
Shilov and Shteinman (2012) discuss biomimetic approaches to methane oxidation, highlighting the catalytic potential and environmental implications. Similar research could explore the catalytic roles of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate in synthetic or natural processes, suggesting pathways for its application in catalysis or environmental mitigation (Shilov & Shteinman, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 16-methylsulfonylsulfanylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO6S2/c1-30(26,27)29-18-14-12-10-8-6-4-2-3-5-7-9-11-13-15-21(25)28-22-19(23)16-17-20(22)24/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYKMBDQDWEUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402264 | |
| Record name | N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate | |
CAS RN |
887407-52-5 | |
| Record name | N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)




![ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B15896.png)







